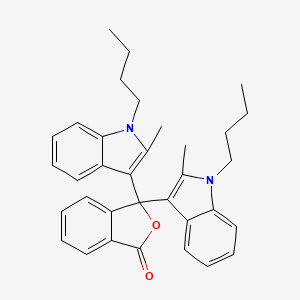

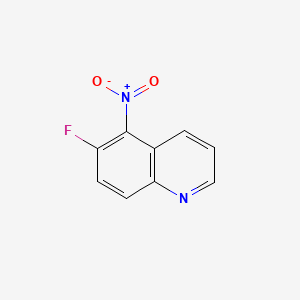

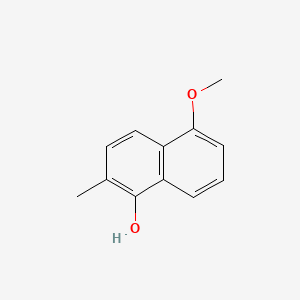

![molecular formula C8H8N2O4 B1346026 2-[(2-Nitrophenyl)amino]acetic acid CAS No. 5427-99-6](/img/structure/B1346026.png)

2-[(2-Nitrophenyl)amino]acetic acid

Descripción general

Descripción

“2-[(2-Nitrophenyl)amino]acetic acid” is a chemical compound with the IUPAC name (2-nitroanilino)acetic acid . It has a molecular weight of 196.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-[(2-Nitrophenyl)amino]acetic acid” is 1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Aplicaciones Científicas De Investigación

Organic Synthesis Protecting Group for Alcohols

2-[(2-Nitrophenyl)amino]acetic acid can be used as a protecting group for primary alcohols in organic synthesis. The alcohol is esterified with this compound, typically proceeding through the acid chloride or acid anhydride .

Analytical Chemistry Internal Standard

This compound has been utilized as an internal standard in the determination of various substances, such as theophylline solubilizer salicylamide-O-acetic acid .

3. Pharmaceutical Research: Synthesis of Pharmacologically Active Compounds In pharmaceutical research, derivatives of 2-[(2-Nitrophenyl)amino]acetic acid have been designed and synthesized for potential pharmacological activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers There are several peer-reviewed papers and technical documents related to “2-[(2-Nitrophenyl)amino]acetic acid” available at Sigma-Aldrich . These documents could provide further information on the compound’s properties, uses, and potential applications.

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-[(2-Nitrophenyl)amino]acetic acid might also interact with various biological targets.

Mode of Action

It’s known to be an important reagent for many organic reactions, especially for the formation of heterocycles . It can be used as a protecting group for primary alcohols , suggesting that it might interact with its targets by forming covalent bonds.

Biochemical Pathways

It’s known that the compound is a precursor for many heterocycles , indicating that it might be involved in various biochemical pathways related to the synthesis of these structures.

Pharmacokinetics

Its solubility in water is 01417% at 20 °C , which might influence its bioavailability and distribution in the body.

Result of Action

It’s known that the compound is used in organic synthesis and has been used as an herbicide , suggesting that it might have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-(2-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBCEZSPCHBRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202630 | |

| Record name | Glycine, N-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Nitrophenyl)amino]acetic acid | |

CAS RN |

5427-99-6 | |

| Record name | N-(2-Nitrophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(o-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12787 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

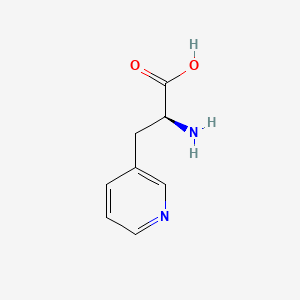

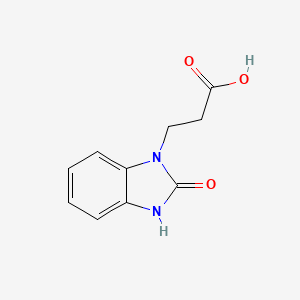

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1345962.png)